molecular formula C6H3BrN2O4 B145926 1-Bromo-2,4-dinitrobenzene CAS No. 584-48-5

1-Bromo-2,4-dinitrobenzene

Cat. No. B145926
CAS RN: 584-48-5
M. Wt: 247 g/mol
InChI Key: PBOPJYORIDJAFE-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene by nitration in water has been reported to achieve a high yield of 94.8% with a product purity exceeding 99.0% .

Synthesis Analysis

The synthesis of 1-Bromo-2,4-dinitrobenzene involves the nitration of bromobenzene in water. This process has been optimized to produce the compound with high efficiency and purity. The structure of the synthesized compound has been confirmed using IR and NMR spectrometry . Other related compounds, such as 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene, have been synthesized through diazotization and bromination reactions, indicating the versatility of brominated compounds in chemical synthesis .

Molecular Structure Analysis

X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes, including 1-Bromo-2,4-dinitrobenzene, have revealed interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the packing motifs in the solid state, which can be highly variable even among chemically similar compounds .

Chemical Reactions Analysis

The reactivity of halogens in compounds similar to 1-Bromo-2,4-dinitrobenzene has been studied, showing the order of mobility to be F < Cl < Br. This indicates that the bromine in 1-Bromo-2,4-dinitrobenzene is relatively more reactive, which is consistent with its use as an intermediate in further chemical reactions . Arylation of amines with related compounds like 1-fluoro-2,4-dinitrobenzene has been catalyzed by micelles, demonstrating the potential for catalysis in reactions involving 1-Bromo-2,4-dinitrobenzene .

Physical and Chemical Properties Analysis

While specific physical properties of 1-Bromo-2,4-dinitrobenzene are not detailed in the provided papers, the general chemical properties of brominated benzenes can be inferred. These compounds are typically solid at room temperature and may exhibit varying degrees of solubility in organic solvents. The presence of nitro groups in 1-Bromo-2,4-dinitrobenzene suggests that it is likely to be a polar compound with potential for hydrogen bonding .

Case Studies

A case study involving accidental sensitization to 1-Bromo-2,4-dinitrobenzene has been reported. A 19-year-old schoolboy developed intense erythema, edema, and blistering after spilling the compound on his forearm during a chemistry experiment. This case highlights the potential hazards of handling such chemicals and underscores the importance of safety precautions .

Scientific Research Applications

Synthesis and Material Science

1-Bromo-2,4-dinitrobenzene serves as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene by nitration in water yields a high purity product, demonstrating its importance in chemical manufacturing (Xuan et al., 2010).

Electrochemical Studies

The compound's electrochemical behavior has been studied for various halodinitrobenzenes, including 1-Bromo-2,4-dinitrobenzene. This research has implications for obtaining products like 2,2′,4,4′-tetranitrobiphenyl, which are difficult to achieve through traditional procedures (Gallardo et al., 2000).

Reaction Kinetics

Research on related compounds like 1-chloro-2,4-dinitrobenzene in micellar solutions has helped understand the kinetics of reactions involving similar structures. This can provide insights into the reactivity of 1-Bromo-2,4-dinitrobenzene in various environments (Graciani et al., 2003).

Halogen Mobility

Studies on the mobility of halogens in reactions involving 1-halo-2,4-dinitro-benzenes contribute to our understanding of the reactivity and substitution patterns of 1-Bromo-2,4-dinitrobenzene (Cortier et al., 2010).

Environmental and Analytical Chemistry

1-Bromo-2,4-dinitrobenzene and its analogs have been studied in environmental and analytical chemistry contexts, such as in the degradation of related compounds in aqueous solutions and electrochemical sensing (Quiroz et al., 2014); (Ruiz-Córdova et al., 2018).

Safety And Hazards

1-Bromo-2,4-dinitrobenzene is harmful if swallowed and in contact with skin. It causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

1-Bromo-2,4-dinitrobenzene has been used in the preparation of 2,4-dinitrophenol and as a substrate in protein determination and GST assay of chicken and rat PGDS . This suggests potential future directions in these areas.

properties

IUPAC Name

1-bromo-2,4-dinitrobenzene
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InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PBOPJYORIDJAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060403
Record name Benzene, 1-bromo-2,4-dinitro-
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Molecular Weight

247.00 g/mol
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Physical Description

Yellow powder; [Aldrich MSDS]
Record name 1-Bromo-2,4-dinitrobenzene
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Product Name

1-Bromo-2,4-dinitrobenzene

CAS RN

584-48-5
Record name 1-Bromo-2,4-dinitrobenzene
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Record name Benzene, 1-bromo-2,4-dinitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
R Kruszynski, W Czestkowski - Acta Crystallographica Section E …, 2002 - scripts.iucr.org
All interatomic distances in the title compound, C6H3BrN2O4, previously reported by Watson [Nature (London) (1960), 188, 1102–1103] and Gopalakrishna [Acta Cryst. (1969), A25, S-…
Number of citations: 2 scripts.iucr.org
KJ Watson - Nature, 1960 - nature.com
THE rates of reaction for nucleophilic aromatic substitution are affected if the replaced group has one, or two, groups ortho- to it. In particular, the effects of nitro groups in these positions …
Number of citations: 30 www.nature.com
A Ahmadi, B Nahri-Niknafs - Journal of Chemistry, 2013 - hindawi.com
Six novel benzimidazole derivatives, 5-nitro-2-phenyl -1-ethyl benzimidazol (5), 2- (p-bromophenyl)- 5-nitro- 1-ethyl benzimidazol (6), 2- (p-bromophenyl-5-nitro-1–cyclopentyl …
Number of citations: 4 www.hindawi.com
BN Niknafs, A Ahmadi - Rev. Chim, 2012 - bch.ro
Six benzimidazole derivatives, 5-Nitro-2-phenyl-1-ethyl benzimidazol (5), 2-(p-Bromophenyl)-5-nitro-1-ethyl benzimidazol (6), 2-(p-Bromophenyl-5-nitro-1–cyclopentyl benzimidazol (7), …
Number of citations: 2 bch.ro
ET Akinyele, DF Crist, J Hirst - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
The reactions of imidazole with 1-chloro- and 1-fluoro-2,4-dinitrobenzenes in dimethyl sulfoxide are not catalysed by imidazole. DABCO or imidazolium perchlorate. In acetonitrile these …
Number of citations: 4 pubs.rsc.org
GS Hammond, LR Parks - Journal of the American Chemical …, 1955 - ACS Publications
The rates of the reaction of N-methylaniline with the 1-X-2, 4-dinitrobenzenes in which X is F, Cl and Br havebeen meas-ured in nitrobenzene and in 99.8% ethanol as solvents. In both …
Number of citations: 50 pubs.acs.org
Y Manabe, M Yoshimura, K Sakamaki… - European Journal of …, 2017 - Wiley Online Library
Accumulating evidence suggests that activated mast cells are involved in contact hypersensitivity, although the precise mechanisms of their activation are still not completely understood…
Number of citations: 8 onlinelibrary.wiley.com
HP Baudet - Recueil des Travaux Chimiques des Pays‐Bas, 1924 - Wiley Online Library
In this research the mobility of the halogen atom in I-chloro-and 1-bromo-2-cyano-4-nitrobenzene has been investigated and the results compared with those, which had been obtained …
Number of citations: 19 onlinelibrary.wiley.com
DM Thompson, CM Ridley - 1975 - journals.sagepub.com
RA, aged 19. Schoolboy History: He spilt about 10 ml of 1-bromo-2, 4 dinitrobenzene in ethanol on his right forearm during a routine school chemistry experiment. This was washed off …
Number of citations: 3 journals.sagepub.com
RL Gupta, BHK Saini, TR Juneja - Mutation Research/Fundamental and …, 1997 - Elsevier
The 1-halogen substituted 2,4-dinitrobenzenes have been found to be mutagenic in Salmonella TA98 with an activity order of 1-fluoro>1-chloro>1-bromo>1-iodo. This specific activity …
Number of citations: 5 www.sciencedirect.com

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